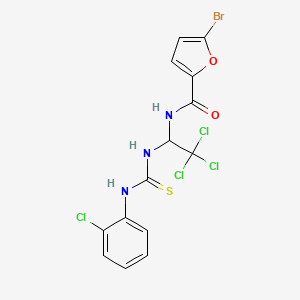

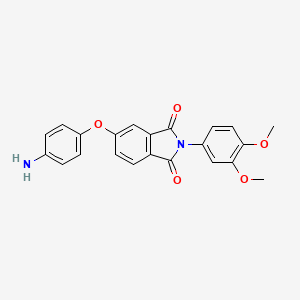

![molecular formula C20H18N2O5 B2756070 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide CAS No. 1421508-40-8](/img/structure/B2756070.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a benzodioxole moiety, an isoxazole ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides were designed and synthesized using computer-aided drug discovery approaches .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzodioxole moiety (a benzene ring fused with a 1,3-dioxole ring), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a carboxamide group (a carbonyl group attached to an amine) .Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Activities

1,3-Benzodioxole, a structural component of this compound, has shown potent antioxidant and antibacterial activities . This suggests that the compound could potentially be used in the development of new antioxidant and antibacterial agents.

Anticancer Applications

1,3-Benzodioxole derivatives have shown cytotoxic activity against several human tumor cell lines, including human colon carcinoma cells and multidrug-resistant nasopharyngeal carcinoma cells . This indicates that the compound could be used in the development of new anticancer drugs.

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . This suggests that the compound could be used in the development of sensors for detecting carcinogenic substances.

Modulators of ATP-Binding Cassette Transporters

The compound has been identified as a modulator of ATP-binding cassette transporters, which are involved in the treatment of cystic fibrosis . This suggests that the compound could potentially be used in the development of new treatments for cystic fibrosis.

Anticancer Evaluation

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . This indicates that the compound could be used in the development of new anticancer drugs.

Inhibitors of Carbonic Anhydrase

Research has identified compounds related to this one as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoenzyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The compound’s interaction with TIR1 triggers a series of biochemical reactions that enhance auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes , thereby promoting root growth.

Pharmacokinetics

Its potent effect on root growth suggests that it is well-absorbed and distributed within the plant system .

Result of Action

The compound’s action results in a significant enhancement of root growth . It achieves this by enhancing auxin response reporter’s transcriptional activity and down-regulating the expression of root growth-inhibiting genes .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-16(14-6-7-17-19(10-14)26-12-25-17)8-9-21-20(24)15-11-18(27-22-15)13-4-2-1-3-5-13/h1-7,10-11,16,23H,8-9,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHJLEVJCOOFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

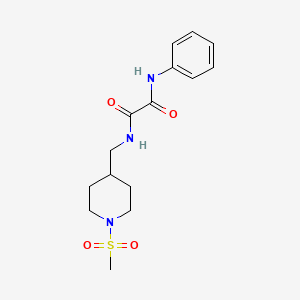

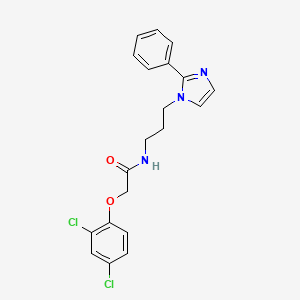

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)

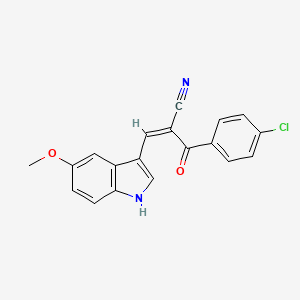

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)

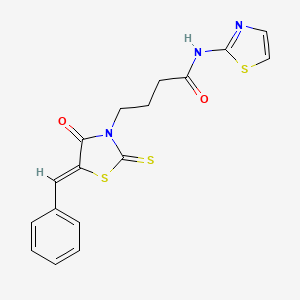

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

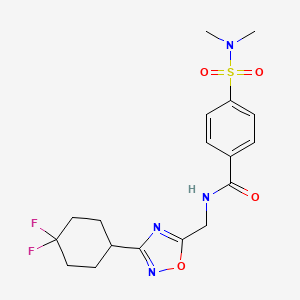

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2756006.png)